molecular formula C15H15N3O3 B2564586 Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2185840-25-7

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2564586
CAS No.: 2185840-25-7
M. Wt: 285.303
InChI Key: OGFFVFGGIXHFCX-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Key structural attributes include:

  • Substituents: A phenyl group at position 6 and an oxo (keto) group at position 8.
  • Functional Groups: An ethyl ester at position 2, enhancing solubility and reactivity for further derivatization.

This compound is of interest in pharmaceutical research due to its scaffold’s versatility in drug design, particularly as an intermediate for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

ethyl 8-oxo-6-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-15(20)12-9-18-8-11(10-6-4-3-5-7-10)17-14(19)13(18)16-12/h3-7,9,11H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFVFGGIXHFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxoacetate with phenylhydrazine to form an intermediate, which then undergoes cyclization with a suitable aldehyde or ketone to yield the desired product. The reaction conditions often include the use of a catalyst, such as acetic acid, and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (Target) 6-Ph, 8-Oxo C₁₅H₁₅N₃O₃* 285.3* Phenyl enhances lipophilicity; oxo group enables hydrogen bonding. Inferred
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 6-(4-F-Ph), 8-Oxo C₁₅H₁₄FN₃O₃ 303.29 Fluorine increases electronegativity, improving binding interactions. High-purity API intermediate.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate No substituents C₉H₁₃N₃O₂ 195.22 Simpler structure; lacks phenyl and oxo groups. Used as a precursor for further functionalization.
2-(2-Nitro-8-oxo-6-phenylimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate (24b) 2-NO₂, 6-Ph, 8-Oxo C₁₆H₁₅N₅O₅ 357.32 Nitro group enhances electrophilicity; ester at position 7. Potential for nitro-reduction chemistry.
Ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate 8-NHCH₃ C₁₀H₁₄N₄O₂ 234.25 Methylamino at position 8 replaces oxo, altering hydrogen-bonding capacity. Used in protective-effect studies.
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride 3-Br C₉H₁₁BrN₃O₂·HCl 310.57 Bromine introduces steric bulk and electronic effects. Hydrochloride salt improves crystallinity.

Key Observations:

Substituent Effects: Phenyl vs. Oxo vs.

Functional Group Impact :

  • Nitro Group : The nitro-substituted derivative () is more electrophilic, enabling reactivity in reduction or nucleophilic substitution reactions .
  • Halogenation : Bromine at position 3 () increases molecular weight and steric hindrance, which could influence pharmacokinetic properties .

Applications: The fluorophenyl derivative () is emphasized as a high-purity API intermediate, suggesting its utility in drug manufacturing .

Biological Activity

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This compound features a tetrahydroimidazo[1,2-a]pyrazine core which is known for its diverse pharmacological activities. The presence of the ethyl ester group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors influencing signaling pathways related to inflammation and cancer.
  • Antimicrobial Activity : Some studies indicate potential antibacterial and antifungal properties.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 μM.

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent:

  • Bacterial Inhibition : this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values between 50 to 100 μg/mL.

Comparative Studies

A comparative analysis with similar compounds reveals unique properties of Ethyl 8-oxo-6-phenyl derivatives:

Compound NameStructureAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
Ethyl 8-oxo-6-phenylC15H15N3O310 - 3050 - 100
Methyl 8-oxo derivativeC14H13N3O320 - 40>100
Ethyl 5,6,7,8-tetrahydroimidazoC10H14N2O2>50200

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the impact of this compound on breast cancer cells. It was found to induce apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2.
  • Antibacterial Efficacy : Another investigation focused on its antibacterial properties against Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

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